molecular formula C8H11NO3S2 B11501027 2-(Furan-2-yl)-3-(methylsulfonyl)-1,3-thiazolidine

2-(Furan-2-yl)-3-(methylsulfonyl)-1,3-thiazolidine

Cat. No.: B11501027
M. Wt: 233.3 g/mol
InChI Key: PKUYYQXCKABMLT-UHFFFAOYSA-N
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Description

2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE is a heterocyclic compound that incorporates both furan and thiazolidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring, known for its biological activity, combined with the thiazolidine ring, which is a common scaffold in pharmaceuticals, makes this compound a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE typically involves the reaction of furan derivatives with thiazolidine precursors under specific conditions. One common method involves the use of a furan derivative, such as 2-furoic acid, which undergoes a series of reactions including sulfonylation and cyclization to form the desired thiazolidine ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, disrupting their normal function. The sulfonyl group can form strong interactions with enzymes, inhibiting their activity. The thiazolidine ring can enhance the compound’s binding affinity to its targets, leading to potent biological effects .

Comparison with Similar Compounds

    2-Furoic acid: A precursor in the synthesis of 2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE.

    Thiazolidine-2,4-dione: A compound with a similar thiazolidine ring structure, known for its antidiabetic properties.

    Furan-2-carboxylic acid: Another furan derivative with potential biological activity.

Uniqueness: 2-(FURAN-2-YL)-3-METHANESULFONYL-1,3-THIAZOLIDINE is unique due to the combination of the furan and thiazolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO3S2

Molecular Weight

233.3 g/mol

IUPAC Name

2-(furan-2-yl)-3-methylsulfonyl-1,3-thiazolidine

InChI

InChI=1S/C8H11NO3S2/c1-14(10,11)9-4-6-13-8(9)7-3-2-5-12-7/h2-3,5,8H,4,6H2,1H3

InChI Key

PKUYYQXCKABMLT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCSC1C2=CC=CO2

Origin of Product

United States

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